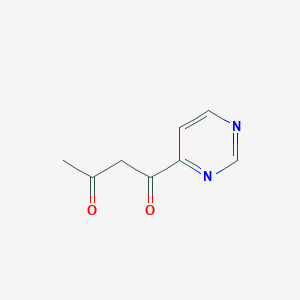

1-(Pyrimidin-4-yl)butane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-pyrimidin-4-ylbutane-1,3-dione |

InChI |

InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-2-3-9-5-10-7/h2-3,5H,4H2,1H3 |

InChI Key |

SBOHKNZUMSZNIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=NC=NC=C1 |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways of 1 Pyrimidin 4 Yl Butane 1,3 Dione

Reactivity of the β-Diketone Functionality

The 1,3-dicarbonyl group is the primary site of reactivity in many of the transformations that 1-(pyrimidin-4-yl)butane-1,3-dione undergoes. Its chemical profile is significantly shaped by the phenomenon of keto-enol tautomerism.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and the electronic effects of substituent groups. masterorganicchemistry.com

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. libretexts.orgmasterorganicchemistry.com Further stabilization is achieved through conjugation of the C=C double bond with the remaining carbonyl group and the pyrimidine (B1678525) ring. stackexchange.com The presence of the electron-withdrawing pyrimidine ring is expected to influence the acidity of the α-hydrogens, thereby affecting the position of the tautomeric equilibrium.

The existence of these tautomeric forms is crucial as it dictates the compound's reaction pathways. The keto form contains two electrophilic carbonyl carbons, while the enol form possesses a nucleophilic C=C double bond and can also react at the oxygen atom. This dual reactivity allows this compound to react with both electrophiles and nucleophiles.

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Keto Form |  | Contains two carbonyl groups; susceptible to nucleophilic attack at the carbonyl carbons. |

| Enol Form |  | Contains a hydroxyl group and a conjugated C=C double bond; stabilized by intramolecular hydrogen bonding and conjugation. Possesses both nucleophilic (α-carbon) and electrophilic centers. |

The dicarbonyl moiety of this compound is the site of numerous reactions. The carbonyl carbons are electrophilic and can be attacked by a variety of nucleophiles. The enolate form, generated by deprotonation of the α-carbon, is a potent nucleophile and can participate in reactions with electrophiles.

One of the most significant reactions of β-diketones is their condensation with hydrazine (B178648) and its derivatives to form pyrazoles. This reaction, a cornerstone of heterocyclic synthesis, proceeds through a cyclocondensation mechanism involving nucleophilic attack by the hydrazine on the carbonyl carbons. nih.govyoutube.com

Reactions Involving the Pyrimidine Heterocycle

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. This electron deficiency generally makes the ring susceptible to nucleophilic attack, particularly when activated by quaternization of one of the ring nitrogens. wur.nl

The pyrimidine ring can undergo various substitution reactions. The nature of these transformations is dependent on the reaction conditions and the reagents employed. While the pyrimidine ring is generally resistant to electrophilic attack, nucleophilic substitution can occur, especially at positions activated by the nitrogen atoms. Ring transformation reactions, where the pyrimidine ring is opened and reclosed to form a different heterocyclic system, have also been observed in pyrimidine derivatives under certain conditions, such as in the presence of strong nucleophiles like liquid ammonia. wur.nl

A key application of this compound in synthetic organic chemistry is its use as a building block for the construction of fused heterocyclic systems. The β-diketone functionality provides a versatile handle for cyclization reactions with various binucleophiles.

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and widely used method for the synthesis of substituted pyrazoles. nih.govchim.it In the case of this compound, reaction with hydrazine or a substituted hydrazine leads to the formation of a pyrazole (B372694) ring fused or attached to the pyrimidine moiety.

The reaction proceeds via a cyclocondensation mechanism. Initially, one of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a dihydroxytetrahydro-intermediate which then dehydrates to form the stable aromatic pyrazole ring. youtube.com

Table 2: Synthesis of a Pyrazole Derivative from this compound

| Reactants | Product | Reaction Type |

| This compound + Hydrazine | 4-(5-Methyl-1H-pyrazol-3-yl)pyrimidine | Cyclocondensation |

This reaction is highly valuable for generating novel heterocyclic structures that may possess interesting chemical and biological properties. The specific substitution pattern on the resulting pyrazole can be controlled by using substituted hydrazines. nih.gov

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

Formation of Pyrido-Fused Pyrimidine Systems (e.g., pyrido[1,2-a]pyrimidines)

The synthesis of pyrido[1,2-a]pyrimidines frequently involves the cyclocondensation reaction between a 2-aminopyridine (B139424) derivative and a 1,3-dicarbonyl compound. This established strategy, known as the Guareschi-Thorpe condensation or a related annulation reaction, leverages the nucleophilicity of the amino group and the endocyclic pyridine (B92270) nitrogen to react with the two electrophilic centers of the dicarbonyl compound.

Creation of Pyrazolo-Fused Pyrimidine Derivatives (e.g., pyrazolo[1,5-a]pyrimidines)

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry, with the most common and versatile method being the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov This reaction provides a direct and efficient route to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is a privileged structure in medicinal chemistry. mdpi.com

The reaction of this compound with a 3-substituted-5-aminopyrazole serves as a prime example of this transformation. The mechanism involves an initial nucleophilic attack by the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the diketone. This is followed by a cyclization step where the endocyclic pyrazole nitrogen attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the final, stable aromatic pyrazolo[1,5-a]pyrimidine system. This regioselective cyclization is a cornerstone in the synthesis of these fused heterocycles. nih.gov

The reaction conditions can be tuned to optimize yields, often employing acidic or basic catalysis. nih.gov For instance, conducting the reaction in acetic acid or in the presence of a catalytic amount of a stronger acid like sulfuric acid is common. nih.gov

| Reactants | Solvent | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole and β-Diketone | Acetic Acid | Reflux | Regioselective formation of pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole and β-Ketoester | Acetic Acid | H₂SO₄ (catalytic), Reflux | Efficient synthesis of pyrazolo[1,5-a]pyrimidine analogues | nih.gov |

| NH-5-Aminopyrazoles and β-Enaminones | Solvent-free | Microwave Irradiation (MWI), 180°C | High-yield, rapid synthesis of substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 3-Substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyls | N/A | N/A | Regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

Mechanistic Studies of Key Synthetic Transformations (e.g., Proposed Retro-Claisen Mechanisms)

While the forward Claisen-type condensation is fundamental to building heterocyclic systems from 1,3-dicarbonyls, the reverse reaction, known as the retro-Claisen condensation, also represents a key mechanistic pathway in certain transformations. A retro-Claisen reaction involves the cleavage of a carbon-carbon bond in a β-dicarbonyl compound. This process is typically initiated by a nucleophile attacking one of the carbonyl groups. libretexts.org

In the context of complex syntheses, a retro-Claisen mechanism can be part of a cascade sequence. For example, a highly efficient approach to trifluoromethyl ketones has been developed utilizing a tandem process that involves a Claisen condensation followed by a retro-Claisen C-C bond cleavage reaction. acs.org In this sequence, the enolate of a ketone reacts with ethyl trifluoroacetate (B77799) to form a β-diketone intermediate via a Claisen condensation. Subsequently, an ethoxy anion attacks a carbonyl group in the newly formed diketone, initiating a retro-Claisen cleavage of the C-C bond to yield the final trifluoromethyl ketone product. acs.org

This type of C-C bond cleavage is not merely a theoretical curiosity; it has been observed in various synthetic contexts, including those involving heterocyclic scaffolds. Mechanistic studies have revealed cascade reactions featuring Michael addition, hemiketalization, and a subsequent retro-Claisen reaction, which results in the cleavage of a C-C(CO) bond. acs.org

The general mechanism for a base-initiated retro-Claisen reaction on a β-diketone like this compound can be proposed as follows:

Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521) or alkoxide) attacks one of the carbonyl carbons of the β-diketone, forming a tetrahedral intermediate.

C-C Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond. Instead of expelling the initial nucleophile, the carbon-carbon bond between the two carbonyl groups cleaves. This step is the reverse of the C-C bond formation in a standard Claisen condensation.

Protonation: The resulting enolate is a stable leaving group and is subsequently protonated by the solvent or during acidic workup to yield a ketone and an ester (if the nucleophile was an alkoxide) or a carboxylic acid (if the nucleophile was hydroxide). libretexts.org

This mechanistic pathway highlights the reactivity of the C-C bond situated between the two carbonyls in this compound, making it susceptible to cleavage under specific reaction conditions, which can be exploited in designing complex synthetic routes.

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula | Role |

|---|---|---|---|

| This compound | - | C₈H₈N₂O₂ | Subject Compound / β-Diketone Reactant |

| Pyrido[1,2-a]pyrimidine | - | C₈H₆N₂ | Target Fused Heterocycle |

| Pyrazolo[1,5-a]pyrimidine | - | C₆H₅N₃ | Target Fused Heterocycle |

| 2-Aminopyridine | - | C₅H₆N₂ | Reactant for Pyrido-fused Systems |

| 5-Aminopyrazole | 3-Aminopyrazole | C₃H₅N₃ | Reactant for Pyrazolo-fused Systems |

| Acetic Acid | Ethanoic Acid | C₂H₄O₂ | Solvent/Catalyst |

| Sulfuric Acid | - | H₂SO₄ | Catalyst |

| Ethyl Trifluoroacetate | - | C₄H₅F₃O₂ | Reactant in Retro-Claisen Example |

| Trifluoromethyl Ketone | - | Varies | Product of Retro-Claisen Example |

Structural Elucidation and Spectroscopic Characterization of 1 Pyrimidin 4 Yl Butane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(pyrimidin-4-yl)butane-1,3-dione, providing insights into its proton and carbon framework. The presence of keto-enol tautomerism is a key feature that can be readily investigated by ¹H and ¹³C NMR. uni.luresearchgate.net The equilibrium between the diketo and the enol form is often dependent on the solvent and temperature. uni.lu

¹H NMR Analysis for Proton Chemical Environments

The ¹H NMR spectrum of this compound is expected to display signals corresponding to both the keto and enol forms. The enol form is characterized by a distinctive downfield signal for the enolic hydroxyl proton, often observed as a broad singlet. Another key signal for the enol form is the methine proton (=CH-), which would appear as a singlet. In contrast, the keto form would exhibit a singlet for the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups. The methyl protons (-CH₃) would be present in both tautomers, likely as sharp singlets but with slightly different chemical shifts, allowing for potential quantification of the tautomeric ratio.

The pyrimidine (B1678525) ring protons would present a complex splitting pattern in the aromatic region of the spectrum. For a 4-substituted pyrimidine ring, three protons would be observed with characteristic chemical shifts and coupling constants.

For the closely related compound, 1-(pyridin-3-yl)butane-1,3-dione, the following ¹H NMR data has been reported in CDCl₃: a singlet for the enolic proton at δ 15.98 ppm, signals for the pyridine (B92270) ring protons between δ 7.41 and 9.19 ppm, a singlet for the methine proton at δ 6.20 ppm, and a singlet for the methyl protons at δ 2.24 ppm. This provides a valuable reference for the expected chemical shifts in this compound.

Table 1: Expected ¹H NMR Data for this compound and Reported Data for an Analogue

| Proton | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for 1-(Pyridin-3-yl)butane-1,3-dione | Multiplicity |

| Enolic OH | 15.0 - 17.0 | 15.98 | s |

| Pyrimidine/Pyridine H | 7.0 - 9.5 | 7.41 - 9.19 | m |

| Methine CH (enol) | 5.5 - 6.5 | 6.20 | s |

| Methylene CH₂ (keto) | 3.5 - 4.5 | Not Reported | s |

| Methyl CH₃ | 2.0 - 2.5 | 2.24 | s |

Data for the pyrimidine compound is predicted based on general principles. Data for the pyridine analogue is from a patent and was recorded in CDCl₃.

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum is instrumental in confirming the carbon skeleton of this compound and its tautomeric forms. The spectrum would show distinct signals for the carbonyl carbons of both the keto and enol forms. The enol form would exhibit a signal for the enolic carbon (C=C-OH), while the keto form would have a characteristic signal for the methylene carbon. The carbons of the pyrimidine ring would appear in the aromatic region.

In a study of a novel 1,3,4-thiadiazole (B1197879) derivative exhibiting keto-enol tautomerism, the ketonic carbon was observed at δ 204.5 ppm and the enolic carbon at δ 155.5 ppm, which supports the presence of both forms in solution. nih.gov For butane, the methyl carbon appears around 10 ppm and the methylene carbon around 20 ppm in the ¹³C NMR spectrum. libretexts.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ ppm) |

| Carbonyl C=O (keto) | 190 - 210 |

| Carbonyl C=O (enol) | 180 - 195 |

| Enolic C=C-OH | 150 - 160 |

| Pyrimidine C | 120 - 160 |

| Methine C (enol) | 90 - 100 |

| Methylene C (keto) | 50 - 60 |

| Methyl C | 20 - 30 |

Data is predicted based on general principles of ¹³C NMR spectroscopy for β-dicarbonyl compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The keto-enol tautomerism would be evident from the characteristic vibrational bands. The keto form would show two distinct C=O stretching vibrations, while the enol form would exhibit a C=O stretch and a C=C stretch, often coupled with a broad O-H stretching band due to the enolic hydroxyl group.

The IR spectrum of a β-dicarbonyl compound typically shows a broad band in the region of 3200-2500 cm⁻¹ corresponding to the hydrogen-bonded enolic O-H group. The C=O stretching vibrations are usually observed in the range of 1750-1650 cm⁻¹, while the C=C stretching of the enol form appears around 1650-1550 cm⁻¹. The pyrimidine ring would show characteristic C=N and C=C stretching vibrations in the fingerprint region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Enolic O-H | 3200 - 2500 (broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Ketone C=O | 1730 - 1700 | Stretching |

| Enol C=O | 1680 - 1640 | Stretching |

| C=C (enol) & C=N (pyrimidine) | 1650 - 1550 | Stretching |

| Pyrimidine ring | 1500 - 1400 | Stretching |

Data is predicted based on general principles of IR spectroscopy for β-dicarbonyl and pyrimidine compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₈H₈N₂O₂, MW: 164.16 g/mol ).

The fragmentation pattern in the mass spectrum is influenced by the stability of the resulting ions. researchgate.net For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. The base peak in the mass spectrum of ketones is often due to the formation of a stable acylium ion. libretexts.org

For the isomeric compound 1-(pyridin-4-yl)butane-1,3-dione, predicted mass spectrometry data shows a prominent [M+H]⁺ ion at m/z 164.07060. uni.lu Other predicted fragments include [M+Na]⁺ at m/z 186.05254 and [M-H]⁻ at m/z 162.05604. uni.lu For 1-(pyridin-3-yl)butane-1,3-dione, an ESI-MS analysis found an [M+1]⁺ ion at m/z 164.3.

Table 4: Predicted and Reported Mass Spectrometry Data for Analogues of this compound

| Ion | Predicted m/z for 1-(Pyridin-4-yl)butane-1,3-dione uni.lu | Reported m/z for 1-(Pyridin-3-yl)butane-1,3-dione |

| [M+H]⁺ / [M+1]⁺ | 164.07060 | 164.3 |

| [M+Na]⁺ | 186.05254 | Not Reported |

| [M-H]⁻ | 162.05604 | Not Reported |

The molecular weight of this compound is 164.16 g/mol .

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of related structures can offer valuable insights.

For instance, the crystal structure of 1-(piperidin-1-yl)butane-1,3-dione (B1295584) reveals that the butanedione subunit can adopt a conformation where the two carbonyl groups are not coplanar. nih.gov In the solid state, β-diketones often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding. The crystal packing is typically governed by intermolecular forces such as hydrogen bonds and van der Waals interactions.

In the crystal structure of a related pyrimidine derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, the molecular conformation and packing are determined by various intermolecular interactions. mdpi.com For this compound, it is expected that in the solid state, the enol form would be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The crystal packing would likely involve π-π stacking of the pyrimidine rings and hydrogen bonding interactions.

Computational Chemistry and Theoretical Investigations of 1 Pyrimidin 4 Yl Butane 1,3 Dione

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized molecular geometry of chemical compounds. For 1-(Pyrimidin-4-yl)butane-1,3-dione, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms by minimizing the total energy of the molecule. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure of the molecule is also elucidated through these calculations. Analyses such as Natural Population Analysis (NPA) can be performed to determine the distribution of electron charge on each atom. mdpi.com This reveals electron-rich and electron-poor regions within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. For example, the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atoms of the dione (B5365651) moiety are expected to carry negative partial charges, making them potential sites for electrophilic attack or hydrogen bond acceptance. mdpi.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Monoisotopic Mass | 176.05858 Da |

| XlogP (predicted) | 0.2 |

| InChI Key | BZZPMCZQQJWNTB-UHFFFAOYSA-N |

Quantum Chemical Calculations of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting spectroscopic properties and quantifying chemical reactivity. DFT methods can accurately calculate NMR nuclear shieldings, which can then be converted into chemical shifts for comparison with experimental data, aiding in the structural confirmation and assignment of ¹H and ¹³C NMR spectra. nih.gov

Furthermore, conceptual DFT provides a framework for defining and calculating reactivity descriptors. mdpi.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), can be derived from these orbital energies to provide a more complete picture of the molecule's reactivity profile. mdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | Indicates the electrophilic character of a molecule. |

Analysis of Intermolecular Interactions (e.g., π-Stacking and Hydrogen Bonding)

The structure of this compound features both a pyrimidine ring and hydrogen bond donor/acceptor sites, making it a candidate for significant intermolecular interactions. mdpi.com As a β-diketone, it can exist in an enol tautomeric form, which is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov

In the solid state or in solution, molecules can interact with each other via non-covalent forces. The planar pyrimidine ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the stability of molecular assemblies. nih.govrsc.org Furthermore, the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, capable of forming intermolecular hydrogen bonds with suitable donor molecules. nih.gov Computational studies can model these interactions, calculating their geometries and binding energies to understand how molecules self-assemble. For example, studies on related heterocyclic systems have identified N-H···N hydrogen bonds with N···N distances of approximately 2.94 Å, showcasing the strength and specificity of such interactions. nih.gov

Conformational Analysis and Tautomeric Equilibrium Studies

This compound can exist in different spatial arrangements, known as conformations, and as different structural isomers, known as tautomers. The butane-1,3-dione moiety is the primary source of this complexity.

Tautomeric Equilibrium: The compound exhibits keto-enol tautomerism, existing in equilibrium between a diketo form and at least two enolic forms. nih.gov The enol forms are often stabilized by the formation of a six-membered ring via a strong intramolecular hydrogen bond. nih.govstackexchange.com Computational studies on analogous 1-(n-pyridinyl)butane-1,3-diones have shown that the enol tautomer is significantly more stable than the diketo form. nih.gov The relative energies of each possible tautomer can be calculated using DFT to predict their populations at equilibrium. Factors such as conjugation with the pyrimidine ring influence which enol form is predominant. stackexchange.com

Conformational Analysis: For each tautomer, different conformations can arise from rotation around single bonds, particularly the C-C bond connecting the pyrimidine ring to the dione side chain. Theoretical calculations can map the potential energy surface associated with this rotation to identify the most stable conformers (energy minima) and the energy barriers to their interconversion. nih.gov This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments. The combination of NMR spectroscopy and DFT calculations is a powerful approach to investigating both the tautomeric and conformational preferences of such molecules. nih.govsemanticscholar.org

Coordination Chemistry of 1 Pyrimidin 4 Yl Butane 1,3 Dione As a Ligand

Chelating Properties of β-Diketones in Metal Complexation

β-Diketones are renowned for their exceptional ability to form stable chelate complexes with a wide array of metal ions. This chelating prowess stems from the unique structural characteristics of the β-dicarbonyl moiety. These compounds typically exist as a tautomeric equilibrium between the keto and enol forms. The enol tautomer is particularly significant for metal complexation.

Upon deprotonation, the enolic hydroxyl group and the adjacent carbonyl oxygen atom create a bidentate, monoanionic O,O'-donor set. This arrangement is perfectly poised to coordinate with a metal ion, forming a stable six-membered chelate ring. The formation of this ring is entropically favored, a phenomenon known as the chelate effect, which contributes to the high stability of these metal complexes. The resonance delocalization of charge within the chelate ring further enhances the stability of the resulting metal complex.

The versatility of β-diketones as ligands is also influenced by the substituents at the α- and γ-positions of the diketone backbone. These substituents can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the stability, structure, and reactivity of the corresponding metal complexes.

Coordination Modes Involving the Dicarbonyl Moiety and Pyrimidine (B1678525) Nitrogen Atoms

While the dicarbonyl moiety provides the primary chelating site in 1-(Pyrimidin-4-yl)butane-1,3-dione, the presence of the pyrimidine ring introduces additional complexity and versatility in its coordination behavior. The nitrogen atoms of the pyrimidine ring can also act as donor sites, leading to a variety of possible coordination modes.

The ligand can coordinate to a metal center in several ways:

Monodentate Coordination: In some instances, only one of the nitrogen atoms of the pyrimidine ring may coordinate to the metal ion.

Bidentate N,N-Chelation: The two nitrogen atoms of the pyrimidine ring can chelate to a metal ion, forming a five-membered ring.

Bridging Coordination: The pyrimidine ring can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

Combined O,O' and N-Coordination: The ligand can act as a tridentate or bridging ligand by utilizing both the β-diketone O,O'-chelating unit and one or both of the pyrimidine nitrogen atoms.

Spectroscopic evidence, particularly from IR and NMR studies, is crucial in elucidating the specific coordination mode in a given metal complex. For instance, shifts in the vibrational frequencies of the C=O, C=C, and C=N bonds in the IR spectrum upon complexation can provide insights into which donor atoms are involved in bonding to the metal ion.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can influence the nature of the final product.

A study on the synthesis of Co(II), Ni(II), and Cu(II) complexes with a derivative of this ligand, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)pyrimidine, which incorporates the this compound moiety, revealed the formation of complexes with a 1:2 metal-to-ligand ratio. These complexes were synthesized by reacting the ligand with the corresponding metal(II) acetates in an ethanolic solution.

The characterization of these complexes was carried out using a range of physicochemical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complexes.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution. The low molar conductivity values for the Co(II), Ni(II), and Cu(II) complexes suggested their non-electrolytic character.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. In the synthesized complexes, the disappearance of the ν(OH) band of the enol form and the shift of the ν(C=O) band to lower frequencies indicated the coordination of the β-diketone moiety through both oxygen atoms after deprotonation. Furthermore, shifts in the pyrimidine ring vibrations suggested the involvement of one of the pyrimidine nitrogen atoms in coordination.

UV-Visible Spectroscopy and Magnetic Susceptibility: To infer the geometry of the metal complexes. The electronic spectra and magnetic moments of the Co(II) and Ni(II) complexes were consistent with an octahedral geometry, while the Cu(II) complex exhibited a distorted octahedral or square planar geometry.

Mass Spectrometry: To confirm the molecular weight of the complexes.

Thermal Analysis (TGA/DTG): To study the thermal stability of the complexes and the nature of any solvent molecules present.

These characterization techniques collectively provide a comprehensive picture of the composition, structure, and bonding in the metal complexes of this compound.

Structural Analysis of Coordination Compounds (e.g., Single-Crystal X-ray Diffraction of Metal Complexes)

While spectroscopic techniques provide valuable information about the coordination environment, single-crystal X-ray diffraction provides the most definitive structural information for crystalline complexes.

The crystal structure of a copper(II) complex with a ligand derived from this compound, specifically bis[4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)pyrimidinato]copper(II), has been determined. This analysis revealed a mononuclear complex where the copper(II) ion is coordinated to two ligand molecules.

In this complex, each ligand acts as a bidentate N,O-donor, coordinating to the copper(II) ion through one of the pyrimidine nitrogen atoms and one of the carbonyl oxygen atoms of the β-diketone moiety. The coordination geometry around the copper(II) center was found to be a distorted square planar arrangement. This distortion is likely due to the steric constraints imposed by the bulky ligand.

The structural data obtained from X-ray diffraction, such as bond lengths and angles, provide precise details about the coordination sphere of the metal ion and the conformation of the ligand. This information is invaluable for understanding the structure-property relationships in these coordination compounds.

Applications of 1 Pyrimidin 4 Yl Butane 1,3 Dione As a Synthetic Building Block and Intermediate

Role in the Construction of Diverse Heterocyclic Frameworks

No specific examples or methodologies were found describing the use of 1-(Pyrimidin-4-yl)butane-1,3-dione in cyclocondensation or other reactions to form new heterocyclic systems.

Utility in Multi-Step Organic Synthesis for the Preparation of Complex Molecular Architectures

There is no available literature detailing the incorporation of the this compound scaffold into larger, more complex molecules through multi-step synthetic pathways.

As a Reagent or Ligand in Catalytic Reactions and Organic Transformations

No studies were identified that investigate the use of this compound or its metal complexes as catalysts, or its application as a ligand in organic transformations.

Due to the absence of data, no tables or detailed research findings can be presented.

Future Research Trajectories and Academic Perspectives on 1 Pyrimidin 4 Yl Butane 1,3 Dione Chemistry

Exploration of Novel Synthetic Pathways and Greener Methodologies

The development of efficient and environmentally benign synthetic routes is a paramount goal in contemporary chemistry. Future research on 1-(Pyrimidin-4-yl)butane-1,3-dione is expected to prioritize the exploration of novel and greener synthetic methodologies, moving beyond traditional condensation reactions.

Key areas of investigation will likely include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields. rasayanjournal.co.injocpr.com Future studies could focus on optimizing microwave parameters for the condensation of a pyrimidine-4-carboxyester with acetone (B3395972) or related ketones.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together three or more starting materials to form the target molecule in a single step would be a significant advancement in efficiency and atom economy. rasayanjournal.co.in Researchers may explore combinations of pyrimidine (B1678525) precursors, a four-carbon building block, and a suitable catalyst.

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, leading to higher reproducibility and scalability. The synthesis of this compound could be adapted to a flow process, enabling safer and more efficient production.

Green Catalysts and Solvents: A shift towards the use of reusable solid acid or base catalysts and environmentally friendly solvents like water or ionic liquids will be crucial. researchgate.netresearchgate.net Research will likely focus on identifying catalysts that are both highly effective and easily separable from the reaction mixture.

Investigation of Undiscovered Reactivity Profiles and Selective Transformations

The pyrimidine ring's electron-deficient nature, coupled with the reactive dicarbonyl functionality, suggests a rich and largely unexplored reactivity profile for this compound. scialert.netnih.gov Future academic pursuits will undoubtedly delve into uncovering novel reactions and achieving selective transformations.

Potential research directions include:

Reactions at the Pyrimidine Ring: Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is susceptible to nucleophilic aromatic substitution. researchgate.net Studies could investigate the selective functionalization of the pyrimidine core, for example, by introducing substituents at the 2, 5, or 6 positions to modulate the compound's electronic properties.

Keto-Enol Tautomerism and its Influence: The β-diketone moiety exists in equilibrium between its keto and enol forms. A detailed investigation into the factors influencing this tautomerism (solvent, temperature, pH) and how it affects the molecule's reactivity is warranted.

Selective Reactions of the Dicarbonyl Group: The two carbonyl groups offer multiple sites for reaction. Research will aim to develop methods for the selective transformation of one carbonyl group over the other, or for the controlled reaction at the central methylene (B1212753) group. This could lead to the synthesis of a wide array of new derivatives.

Cyclization Reactions: The inherent functionality of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is an indispensable tool for understanding and predicting molecular properties and reactivity. nih.gov For this compound, advanced computational modeling will play a pivotal role in guiding experimental work and accelerating discovery.

Future computational studies are expected to focus on:

DFT (Density Functional Theory) Calculations: These calculations can provide valuable insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. This information is crucial for predicting its reactivity and potential applications in electronic materials.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand the kinetics and thermodynamics of different transformations and to design more efficient synthetic routes. nih.gov

Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized derivatives and provide a deeper understanding of their structure-property relationships.

Virtual Screening for Material Applications: By calculating key molecular descriptors, computational models can be used to screen for derivatives of this compound with desirable properties for applications such as organic light-emitting diodes (OLEDs) or sensors.

Design and Synthesis of New Coordination Compounds with Tailored Properties

The β-diketone functionality of this compound makes it an excellent chelating ligand for a wide variety of metal ions. The resulting coordination compounds are expected to exhibit interesting structural, electronic, and photophysical properties.

Future research in this area will likely involve:

Synthesis of Novel Metal Complexes: A systematic exploration of the coordination chemistry of this ligand with a range of transition metals, lanthanides, and main group elements will be undertaken. researchgate.netjscimedcentral.com

Structural Characterization: X-ray crystallography will be essential for determining the precise coordination geometries and packing arrangements of the resulting metal complexes.

Photophysical Properties: The investigation of the luminescence and phosphorescence properties of the coordination compounds is a promising avenue, with potential applications in lighting and sensing technologies. researchgate.net The pyrimidine moiety can influence the charge transfer characteristics within the complex.

Catalytic Applications: The metal complexes could be screened for catalytic activity in various organic transformations, leveraging the unique electronic environment provided by the pyrimidine-functionalized ligand.

Development of Derivatives with Tunable Electronic and Structural Properties for Academic Exploration

The ability to systematically modify the structure of this compound is key to unlocking its full potential for academic and technological applications. The development of derivatives with tunable properties will be a major focus of future research.

Key strategies for derivatization and exploration will include:

Substitution on the Pyrimidine Ring: Introducing various electron-donating or electron-withdrawing groups onto the pyrimidine ring will allow for the fine-tuning of the molecule's electronic properties, such as its HOMO and LUMO energy levels. researchgate.net This is particularly relevant for applications in organic electronics.

Modification of the Butane-1,3-dione Side Chain: Altering the substituents on the dicarbonyl fragment will impact the steric and electronic environment around the metal-binding site in coordination complexes, thereby influencing their properties.

Synthesis of Extended π-Systems: Creating derivatives where the pyrimidine ring is part of a larger, conjugated system could lead to materials with interesting photophysical properties, such as enhanced fluorescence or non-linear optical behavior. wikipedia.org

Structure-Property Relationship Studies: A systematic investigation of how specific structural modifications correlate with changes in physical and chemical properties will be essential for the rational design of new molecules with desired functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.